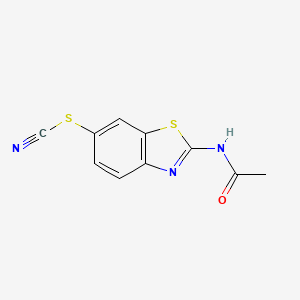
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine, also known as DMAN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMAN belongs to the class of phenethylamines and is structurally similar to the psychedelic drug, mescaline. In
Mecanismo De Acción
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine's mechanism of action is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor. This receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound's affinity for this receptor may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal studies. This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase levels of antioxidant enzymes, which may contribute to its potential neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine's potential therapeutic properties make it an attractive compound for scientific research. However, its synthesis method requires expertise in organic chemistry, and its effects on humans are not fully understood. This compound's potential side effects and toxicity also need to be further studied before its use in clinical trials.
Direcciones Futuras
There are many future directions for the study of (4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine. Further research is needed to fully understand its mechanism of action and potential therapeutic properties. This compound's potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases should be further explored. Additionally, this compound's effects on other neurotransmitter systems and its potential for abuse should be studied. Overall, this compound's potential as a therapeutic compound makes it an exciting area of research for the scientific community.
Métodos De Síntesis
The synthesis of (4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 2-phenylethylamine to form this compound. The purity of this compound can be improved by recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
(4,5-dimethoxy-2-nitrobenzyl)methyl(2-phenylethyl)amine has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19(10-9-14-7-5-4-6-8-14)13-15-11-17(23-2)18(24-3)12-16(15)20(21)22/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOYSBGTMNUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

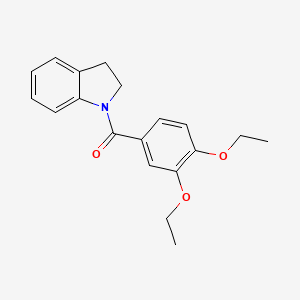

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
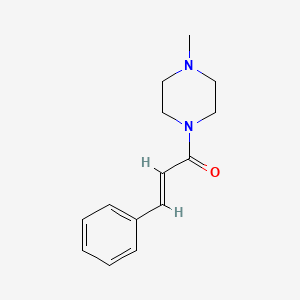

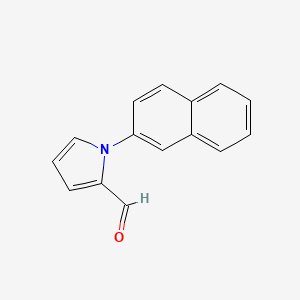
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
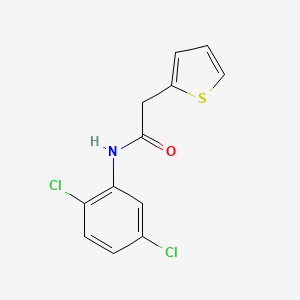
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
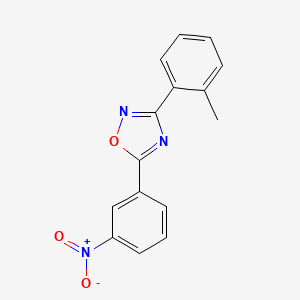
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
